molecular formula C11H9N3O4 B14146439 (2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide

Cat. No.: B14146439
M. Wt: 247.21 g/mol
InChI Key: CETIJPIMOIQYIS-YIXHJXPBSA-N
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Description

[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a urea moiety linked to the chromen-4-one core via a methylene bridge. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea typically involves the condensation of 6-hydroxy-4-oxochromen-3-carbaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure sample .

Industrial Production Methods

In an industrial setting, the production of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea, each with distinct chemical and biological properties .

Scientific Research Applications

[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, with enhanced properties

Mechanism of Action

The mechanism of action of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound may interact with DNA or proteins, leading to changes in gene expression or protein function .

Comparison with Similar Compounds

[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea in terms of its structure and properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea

InChI

InChI=1S/C11H9N3O4/c12-11(17)14-13-4-6-5-18-9-2-1-7(15)3-8(9)10(6)16/h1-5,15H,(H3,12,14,17)/b13-4+

InChI Key

CETIJPIMOIQYIS-YIXHJXPBSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)/C=N/NC(=O)N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)C=NNC(=O)N

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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